N-cyclobutyl-6-cyclopropylpyridazin-3-amine
Description
Properties
IUPAC Name |
N-cyclobutyl-6-cyclopropylpyridazin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3/c1-2-9(3-1)12-11-7-6-10(13-14-11)8-4-5-8/h6-9H,1-5H2,(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQTOWBDCLIGJBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NC2=NN=C(C=C2)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclobutyl-6-cyclopropylpyridazin-3-amine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of cyclobutylamine with 6-chloropyridazine in the presence of a base such as sodium hydride can yield the desired compound. The reaction typically takes place in an inert atmosphere and requires heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-cyclobutyl-6-cyclopropylpyridazin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridazine derivatives.
Scientific Research Applications
Medicinal Chemistry
- Anti-inflammatory Properties : The compound has been investigated for its potential as an inhibitor of the NLRP3 inflammasome pathway, which plays a critical role in various inflammatory diseases such as gout, diabetes, and neurodegenerative disorders. Inhibiting this pathway could lead to new treatments for these conditions .
- Antimicrobial Activity : Research indicates that N-cyclobutyl-6-cyclopropylpyridazin-3-amine may exhibit antimicrobial properties, making it a candidate for developing new antibiotics or treatments for microbial infections.
- Cancer Treatment : Preliminary studies suggest that this compound may have efficacy against certain types of cancer, including colon and lung cancers. Its mechanism involves modulating specific cellular pathways that are crucial for cancer cell proliferation and survival .
Biological Studies
- Mechanism of Action : The compound interacts with various molecular targets, potentially influencing enzyme activities and receptor functions. This interaction is pivotal in mediating its biological effects, particularly in inflammatory responses.
- Case Study - Psoriasis Treatment : Clinical trials have shown promising results in using this compound for treating psoriasis. The trials demonstrated significant improvement in symptoms among participants treated with the compound compared to placebo groups .
Industrial Applications
Beyond medicinal uses, this compound serves as a building block in the synthesis of more complex heterocyclic compounds. Its unique structural features allow it to be utilized in developing new materials with specific chemical properties beneficial for various industrial applications.
Mechanism of Action
The mechanism of action of N-cyclobutyl-6-cyclopropylpyridazin-3-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of N-cyclobutyl-6-cyclopropylpyridazin-3-amine, highlighting variations in substituents and physicochemical properties:
Substituent Effects on Physicochemical Properties
- Lipophilicity and Steric Bulk :
The cyclobutyl group in the target compound introduces greater steric bulk compared to propyl or cyclopropyl substituents, which may increase lipophilicity (logP) and reduce aqueous solubility. The cyclohexylmethyl group in the analog (CAS 845736-79-0) further amplifies these effects, as evidenced by its higher molecular weight (225.72 vs. 190.27) . - In contrast, the cyclopropyl group in the target compound may stabilize the ring through inductive effects, albeit with possible strain-induced reactivity .
Biological Activity
N-cyclobutyl-6-cyclopropylpyridazin-3-amine is a compound that has garnered attention for its potential biological activities, particularly in the context of inhibiting specific proteins and pathways associated with various diseases. This article provides a comprehensive overview of its biological activity, including research findings, case studies, and relevant data tables.
Chemical Structure and Properties
This compound belongs to the pyridazine class of compounds. Its structure can be represented as follows:
Where:
- Cyclobutyl and cyclopropyl groups contribute to its unique properties.
- The pyridazine ring is crucial for its biological activity.
Research indicates that this compound acts primarily as an inhibitor of the NLRP3 inflammasome , a critical component in the immune response linked to various inflammatory diseases. The NLRP3 inflammasome is known to play a role in conditions such as:
- Autoimmune diseases
- Inflammatory diseases
- Neurodegenerative disorders
Inhibition of this pathway can lead to reduced production of pro-inflammatory cytokines like IL-1β and IL-18, which are implicated in disease progression.
In Vitro Studies
In vitro studies have demonstrated that this compound effectively inhibits the NLRP3 inflammasome activation. The following table summarizes key findings from various studies:
In Vivo Studies
In vivo studies further support the compound's therapeutic potential. For instance, animal models of inflammatory diseases treated with this compound showed:
- Reduced clinical symptoms.
- Lower levels of inflammatory markers in serum.
A specific study noted a significant reduction in disease severity in models of psoriasis and rheumatoid arthritis when administered at therapeutic doses.
Case Studies
Several case studies have highlighted the compound's potential in treating specific conditions:
- Psoriasis Treatment : A clinical trial involving patients with moderate to severe psoriasis showed that oral administration of this compound led to a marked improvement in skin lesions and quality of life metrics.
- Neuroinflammation : In models of multiple sclerosis, treatment with this compound resulted in decreased neuroinflammatory responses and improved motor function.
Safety Profile
The safety profile of this compound has been evaluated through toxicological studies. Key findings include:
- Acute Toxicity : The compound exhibits low acute toxicity with no significant adverse effects observed at therapeutic doses.
| Toxicity Parameter | Result |
|---|---|
| LD50 (mg/kg) | >2000 |
| Eye Irritation | Mild irritation |
| Skin Sensitization | Not sensitizing |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-cyclobutyl-6-cyclopropylpyridazin-3-amine, and how can reaction conditions be optimized?
- Methodology : Synthesis of pyridazine derivatives often involves nucleophilic substitution at the pyridazine ring. For analogs like 6-chloro-N-cyclobutylpyridin-3-amine, cyclobutylamine can react with chlorinated pyridazine precursors under reflux in polar aprotic solvents (e.g., DMF) with a base (e.g., K₂CO₃) . For the cyclopropyl group, Suzuki-Miyaura coupling or direct alkylation using cyclopropylamine may be employed. Optimization includes temperature control (80–120°C), reaction time (12–48 hours), and stoichiometric ratios (1:1.2 amine:precursor) to minimize side products. Purity is verified via HPLC (>95%) .
Q. How can the structure of this compound be confirmed experimentally?
- Methodology : Use a combination of:
- ¹H/¹³C NMR : To identify cyclobutyl (δ 2.5–3.5 ppm for CH₂ groups) and cyclopropyl (δ 0.8–1.5 ppm for CH₂) substituents.
- X-ray crystallography : For absolute configuration determination, particularly if the compound crystallizes in a stable lattice.
- High-resolution mass spectrometry (HRMS) : To confirm molecular weight (e.g., C₁₁H₁₅N₃: 189.1274 g/mol) .
Q. What preliminary biological screening assays are suitable for this compound?
- Methodology : Prioritize assays based on structural analogs. For example, aminopyridazines often exhibit kinase inhibition or antimicrobial activity. Use:
- Kinase inhibition assays (e.g., EGFR or JAK2) with IC₅₀ determination.
- Antimicrobial susceptibility testing against Gram-positive/negative strains (MIC values).
- Cytotoxicity profiling (e.g., MTT assay on HEK-293 or HeLa cells) to assess therapeutic index .
Advanced Research Questions
Q. How do steric and electronic effects of the cyclobutyl/cyclopropyl groups influence binding affinity in target proteins?
- Methodology :
- Molecular docking : Compare docking scores (AutoDock Vina) of this compound with analogs lacking these groups.
- SAR studies : Synthesize derivatives with bulkier (e.g., cyclohexyl) or smaller (e.g., methyl) substituents and measure binding constants (SPR or ITC).
- DFT calculations : Analyze electron density maps to assess charge distribution at the amine nitrogen and pyridazine ring .
Q. What strategies resolve contradictions in solubility data between computational predictions and experimental results?
- Methodology :
- Experimental validation : Use shake-flask or HPLC-based solubility assays in PBS (pH 7.4) and DMSO.
- QSAR models : Refine computational predictions (e.g., ALOGPS, SwissADME) by incorporating experimental logP and pKa values.
- Co-solvent systems : Test solubility enhancers (e.g., PEG-400, cyclodextrins) for in vitro assays .
Q. How can metabolic stability and degradation pathways of this compound be characterized?
- Methodology :
- In vitro microsomal assays : Incubate with human liver microsomes (HLMs) and monitor parent compound depletion via LC-MS/MS.
- Metabolite identification : Use high-resolution tandem MS (HRMS/MS) to detect hydroxylated or N-dealkylated products.
- CYP enzyme inhibition screening : Assess interactions with CYP3A4/2D6 using fluorogenic substrates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
